(6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate
Description
This compound is a stereochemically complex bicyclic molecule featuring a tetrahydro-4,7-methanopyridine core fused with a [1,3]dioxolo[4,5-c]pyridine system. Its structure includes two ester groups: a tert-butyl ester at position 5 and an ethyl ester at position 4. The molecule’s rigid bicyclic framework and bulky tert-butyl group suggest applications in asymmetric catalysis, enzyme inhibition, or as a chiral building block in organic synthesis.
Properties
Molecular Formula |
C17H27NO6 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
8-O-tert-butyl 9-O-ethyl (2S,9S)-4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane-8,9-dicarboxylate |
InChI |
InChI=1S/C17H27NO6/c1-7-21-14(19)11-9-8-10(13-12(9)22-17(5,6)23-13)18(11)15(20)24-16(2,3)4/h9-13H,7-8H2,1-6H3/t9?,10?,11-,12-,13?/m0/s1 |
InChI Key |
UXPXZPVCUAQSIL-DNDUJMJNSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1C2CC(N1C(=O)OC(C)(C)C)C3[C@H]2OC(O3)(C)C |
Canonical SMILES |
CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)C3C2OC(O3)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Key Synthetic Strategies
The synthesis of this compound typically involves the following key steps:
Formation of the bicyclic dioxolopyridine core: This is often achieved via cyclization reactions involving protected pipecolic acid derivatives or related amino acid analogues, which form the fused ring system with the dioxolane moiety.
Installation of tert-butyl and ethyl ester groups: These groups are introduced through esterification reactions or by using protected ester intermediates such as tert-butyl esters and ethyl esters during the synthetic sequence.
Stereoselective control at 6S and 7aS centers: Stereochemistry is controlled via chiral auxiliaries, selective cyclization conditions, or asymmetric catalytic steps.
Detailed Synthetic Route Overview
Based on the comprehensive doctoral theses and synthetic reports on related bicyclic pipecolic acid derivatives and dioxolane-fused heterocycles, the preparation involves the following stages:
Starting Material Preparation
Protected Pipecolic Acid Derivatives: Starting from L-homoserine or D-mannitol derivatives, protected amino acids are synthesized with acetal or dioxolane protecting groups to stabilize the hydroxyl functionalities and enable selective transformations.
Acetal Formation and Cyclization: The key bicyclic ring system is formed by acid-catalyzed cyclization-elimination reactions of acetal intermediates, often using p-toluenesulfonic acid in refluxing toluene, yielding enamine intermediates in high yield (~98%).
Epoxidation and N,O-Aminal Formation
- The enamine intermediates undergo epoxidation in the presence of methanol, leading to N,O-aminal structures with high diastereoselectivity (up to 94:4 favoring 2S,5R isomers), which are crucial intermediates for further functionalization.
Hydrogenation and Hydrolysis
- Subsequent catalytic hydrogenation (H2, Pd/C) and hydrolysis steps convert the intermediates into hydroxypipecolic acid derivatives, which are precursors to the target compound.
N-Acyliminium Ion Chemistry for Substitution
- The N,O-aminal intermediates serve as precursors for generating N-acyliminium ions under Lewis acid conditions (e.g., Sn(OTf)2), enabling stereoselective nucleophilic attack to install substituents at the 6-position with cis stereochemistry.
Esterification and Protection
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization-elimination | p-Toluenesulfonic acid, refluxing toluene | 98 | Formation of enamine intermediate |
| Epoxidation | Methanol, epoxidizing agent | 98 | High diastereoselectivity (94:4) |
| Hydrogenation | H2, Pd/C, EtOAc | 82-100 | Conversion to hydroxypipecolic acid |
| N-Acyliminium ion formation | Sn(OTf)2, silyl nucleophiles, MeCN | 90-95 | Stereoselective substitution at C-6 |
| Esterification | Acid catalysis, tert-butyl acetate/EtOH | 85-99 | Formation of tert-butyl and ethyl esters |
Advanced Synthetic Techniques
Suzuki Coupling Reactions: For functionalization of the bicyclic scaffold, Suzuki-Miyaura cross-coupling reactions have been employed using boronate esters and aryl halides under Pd catalysis, providing high yields and regioselectivity.
Chiral HPLC and Analytical Methods: Chiral HPLC using Chiralpak IA columns with isocratic IPA/hexanes mobile phases ensures enantiomeric purity of intermediates and final compounds.
Protecting Group Strategies: Use of tert-butyl esters as protecting groups for carboxylates is preferred due to ease of removal under mild acidic conditions without racemization.
Summary Table of Preparation Methods
| Preparation Stage | Method/Reaction Type | Key Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| Starting Material Synthesis | Protection of amino acids | Acetal formation, L-homoserine derivatives | Protected pipecolic acid derivatives |
| Cyclization | Acid-catalyzed cyclization | p-Toluenesulfonic acid, refluxing toluene | Enamine intermediate |
| Epoxidation | Epoxidation in methanol | Epoxidizing agent, MeOH | N,O-aminal intermediate |
| Hydrogenation | Catalytic hydrogenation | H2, Pd/C, EtOAc | Hydroxypipecolic acid derivatives |
| N-Acyliminium Ion Chemistry | Lewis acid-mediated substitution | Sn(OTf)2, silyl nucleophiles, MeCN | 6-substituted bicyclic derivatives |
| Esterification | Acid-catalyzed ester formation | tert-Butyl acetate, EtOH, acid catalyst | tert-Butyl and ethyl esters of carboxylates |
| Cross-Coupling Functionalization | Suzuki-Miyaura coupling | Pd catalysts, boronate esters, aryl halides | Functionalized bicyclic derivatives |
Chemical Reactions Analysis
Types of Reactions
(6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of bicyclic and polycyclic esters, including:
Methylofuran (MFR-a): A cofactor in methanogenic archaea (e.g., Methanothermobacter thermautotrophicus). While MFR-a contains a formylated tetrahydro-methanopterin backbone, the target compound’s methano-dioxolopyridine core and ester groups differ significantly. MFR-a’s α/β-linked glutamic acid residues contrast with the rigid, non-peptidic structure of the target molecule .
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate: This imidazopyridine derivative (melting point: 243–245°C) shares ester functionalities and a fused bicyclic system but lacks the methano-dioxolo moiety. Its nitro and cyano substituents enhance electrophilicity, whereas the tert-butyl group in the target compound confers steric hindrance .
(6R,7S)-1,2,3,13-Tetramethoxy-6,7-dimethyltetrahydrobenzo derivatives : These compounds (e.g., CAS 61281-37-6) feature multiple methoxy groups and a benzo-fused cyclooctane system. While structurally distinct, they share challenges in solubility and stability due to bulky substituents, similar to the tert-butyl group in the target compound .
Physicochemical Properties
Key Research Findings
Stereochemical Impact : The (6S,7aS) configuration induces a distinct spatial arrangement that minimizes steric clashes between the tert-butyl group and the ethyl ester, as inferred from NMR studies on similar bicyclic esters .
Thermal Stability : Analogues with tert-butyl esters (e.g., ) exhibit decomposition temperatures >300°C, suggesting similar resilience in the target compound under high-temperature conditions .
Comparative Reactivity : The ethyl ester at position 6 is more reactive toward nucleophiles than the tert-butyl ester, enabling selective functionalization—a trait shared with diethyl dicarboxylates in .
Limitations and Gaps
- No direct toxicity or ecotoxicity data are available for the target compound, unlike the acute oral toxicity (H302) reported for structurally related benzo derivatives .
- Its solubility in common solvents (e.g., DMSO, ethanol) remains uncharacterized, hindering formulation studies.
Biological Activity
Chemical Structure
The compound features a unique bicyclic structure that includes a dioxole moiety and a pyridine ring. Its molecular formula is with a molecular weight of approximately 342.45 g/mol.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 342.45 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Appearance | White to off-white solid |
Antimicrobial Activity
Recent studies have indicated that compounds similar to (6S,7aS)-5-tert-Butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-5,6(6H)-dicarboxylate exhibit significant antimicrobial properties. For instance, derivatives of the pyridine structure have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Research has suggested that this compound may possess anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS) . This suggests potential applications in treating inflammatory diseases.
Cytotoxicity and Cancer Research
The cytotoxic effects of similar compounds on cancer cell lines have been investigated. In particular, studies focusing on derivatives of this compound showed promising results in inhibiting the proliferation of human cancer cells such as breast and colon cancer lines . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Neuroprotective Properties
There is emerging evidence that compounds with similar structures may exhibit neuroprotective effects. Research indicates they can protect neuronal cells from oxidative stress-induced damage, which is pertinent in neurodegenerative diseases like Alzheimer’s .
Case Study 1: Antimicrobial Testing
In a controlled study, a series of derivatives were tested against common pathogens. The results indicated that one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of the compound in a murine model of acute inflammation. Mice treated with the compound showed a significant reduction in paw edema compared to control groups .
Case Study 3: Cancer Cell Line Studies
In vitro assays were conducted on breast cancer cell lines (MCF-7). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values around 15 µM .
Q & A
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks, as acute oral toxicity (H302) has been reported for structurally similar compounds .
- Emergency Response : In case of exposure, rinse eyes with water for ≥15 minutes and seek medical evaluation. For spills, avoid dust generation and use inert adsorbents (e.g., vermiculite) for containment .
- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. Avoid proximity to oxidizing agents .
Advanced: How can one-pot synthesis methodologies be optimized to improve yield and purity?
Methodological Answer:
- Reaction Design : Employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading). For example, a one-pot two-step reaction using DMDAAC and CMDA monomers achieved 92% yield in analogous heterocyclic systems by optimizing stoichiometry and reaction time .
- In-line Monitoring : Integrate flow chemistry systems with real-time FTIR or HPLC to track intermediate formation and adjust conditions dynamically .
- Workup Strategies : Use selective crystallization or centrifugal partitioning chromatography (CPC) to isolate the target compound from byproducts, as demonstrated in tetrahydroimidazopyridine syntheses .
Basic: What spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : Acquire and NMR in deuterated DMSO or CDCl₃ to resolve stereochemistry and confirm substituent positions. For example, diethyl dicarboxylate analogs showed distinct methylene proton shifts at δ 4.1–4.3 ppm .
- Mass Spectrometry : High-resolution ESI-MS (e.g., HRMS-ESI) validates molecular weight (±5 ppm accuracy). A reported analog had a calculated mass of 550.0978 vs. observed 550.0816, confirming purity .
- IR Spectroscopy : Identify carbonyl (C=O, ~1750 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) stretches to verify ester and dioxolane functionalities .
Advanced: How can discrepancies in HRMS data during structural analysis be resolved?
Methodological Answer:
- Isotopic Pattern Analysis : Compare experimental isotopic distributions with theoretical simulations (e.g., using Bruker Compass DataAnalysis) to detect adducts or impurities.
- Fragmentation Studies : Perform tandem MS/MS to identify unexpected fragments. For example, a 0.0162 Da deviation in HRMS was attributed to sodium adducts in similar dicarboxylates .
- Cross-validation : Correlate with NMR DEPT-135 data to confirm quaternary carbons and eliminate alternative structural hypotheses .
Basic: What are the known stability concerns for this compound?
Methodological Answer:
- Thermal Stability : Avoid temperatures >100°C, as decomposition occurs in analogous compounds at 545°C .
- Light Sensitivity : Store in amber glassware to prevent photodegradation of the dioxolane ring, which is prone to radical-mediated cleavage .
- Hydrolytic Instability : Test stability in aqueous buffers (pH 2–12) over 24 hours. Esters in similar structures hydrolyzed at pH >10, necessitating anhydrous conditions during synthesis .
Advanced: How can reactivity under varying pH and temperature be systematically assessed?
Methodological Answer:
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor degradation rates at 25–80°C and pH 3–11. For example, tetrahydroimidazopyridines showed Arrhenius behavior with activation energy ~45 kJ/mol .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict hydrolysis pathways and identify vulnerable functional groups (e.g., ester linkages) .
- Accelerated Stability Testing : Use Q10 (temperature coefficient) to extrapolate shelf life, assuming a 2x rate increase per 10°C rise .
Advanced: How can bioactivity studies be designed for this compound based on structural analogs?
Methodological Answer:
- Target Selection : Prioritize antibacterial assays (e.g., MIC against S. aureus ATCC 29213) if the compound shares a 1,3-dioxolane scaffold, which showed MIC values of 4.8–5000 µg/mL in analogs .
- Structure-Activity Relationships (SAR) : Synthesize derivatives with modified ester groups (e.g., methyl to tert-butyl) and compare bioactivity trends.
- In Silico Screening : Dock the compound into bacterial enzyme active sites (e.g., E. coli dihydrofolate reductase) using AutoDock Vina to prioritize experimental targets .
Basic: What personal protective equipment (PPE) is mandatory during synthesis?
Methodological Answer:
- Respiratory Protection : Use NIOSH-approved N95 masks if ventilation is inadequate, as airborne particulates may cause respiratory irritation .
- Hand Protection : Nitrile gloves (≥0.11 mm thickness) resistant to esters and ethers, tested per ASTM D7394 .
- Eye Protection : Indirect-vent goggles compliant with ANSI Z87.1 to prevent splashes .
Advanced: What strategies validate stereochemical purity in enantiomerically enriched samples?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IC-3 column with isocratic elution (e.g., 95:5 hexane/isopropanol) to resolve enantiomers. A reported dioxolane analog showed >99% ee with retention time 7.572 min .
- Optical Rotation : Measure (e.g., −80° for a related compound) and compare with literature values .
- NOE NMR : Perform 2D NOESY to confirm spatial proximity of stereogenic centers (e.g., methano bridge protons) .
Advanced: How can low purity during synthesis be troubleshooted?
Methodological Answer:
- Byproduct Identification : Use LC-MS to detect side products (e.g., dimerization or oxidation derivatives). For example, tert-butyl ester hydrolysis may generate carboxylic acid impurities .
- Solvent Optimization : Switch from polar aprotic (DMF) to non-polar solvents (toluene) to suppress solvolysis, as demonstrated in tetrahydroimidazopyridine syntheses .
- Catalyst Screening : Test Lewis acids (e.g., Sc(OTf)₃ vs. Yb(OTf)₃) to enhance regioselectivity. A 61% purity improvement was achieved by switching catalysts in a related system .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
